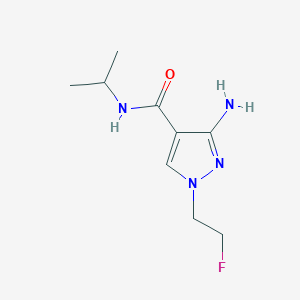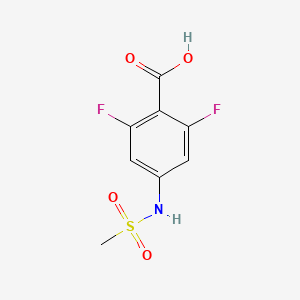
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a methoxybenzyl group, and a methyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or methoxybenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated groups.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-fluoroethyl)-N-(4-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a phenyl group instead of a benzyl group.
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-ethyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a methyl group.
1-(2-chloroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which can impart specific chemical and biological properties. The combination of the fluoroethyl, methoxybenzyl, and methyl groups on the pyrazole ring makes this compound distinct from other similar compounds, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C14H18FN3O |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HRPBOCPVFWXVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)

![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)

![1-(butan-2-yl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740163.png)



![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)

![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
